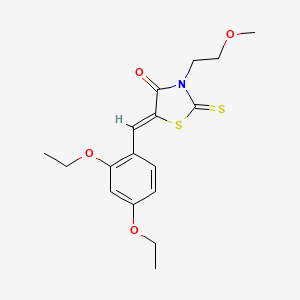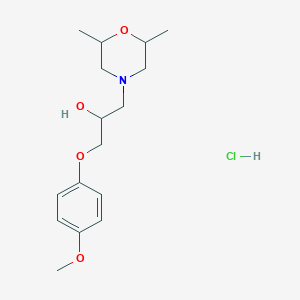
5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMBT, is a thiazolidinone derivative that has been extensively researched for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in disease progression. 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and physiological effects:
5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to modulate the immune system and improve cognitive function. In addition, 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of pharmacological activities, which allows for the investigation of its potential applications in various fields. 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to have low toxicity and good bioavailability, making it a safe and effective compound for in vivo studies. However, one of the limitations of using 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. One potential area of application is in the treatment of cancer, where 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in inhibiting the growth of cancer cells. Another potential area of application is in the treatment of neurodegenerative diseases, where 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,4-diethoxybenzaldehyde with 2-methoxyethylamine to form the Schiff base, which is then reacted with 2-mercaptoacetic acid to form the thiazolidinone ring. The final product is obtained by the oxidation of the thiol group with hydrogen peroxide. The synthesis of 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. 5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-4-21-13-7-6-12(14(11-13)22-5-2)10-15-16(19)18(8-9-20-3)17(23)24-15/h6-7,10-11H,4-5,8-9H2,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMIUVNINYKSF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,4-diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)


![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)